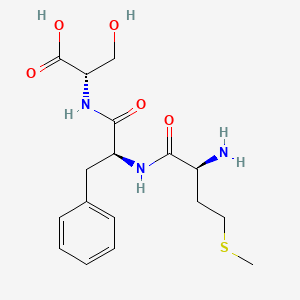
2-(1-Phenyl-1H-tetrazole-5-sulfonyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Phenyl-1H-tetrazole-5-sulfonyl)ethan-1-ol is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a phenyl group attached to the tetrazole ring, a sulfonyl group, and an ethan-1-ol moiety. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
準備方法
The synthesis of 2-(1-Phenyl-1H-tetrazole-5-sulfonyl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with ethan-1-ol under specific conditions. The reaction typically requires the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
2-(1-Phenyl-1H-tetrazole-5-sulfonyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The ethan-1-ol moiety can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield 2-(1-Phenyl-1H-tetrazole-5-sulfonic acid)ethan-1-ol .
科学的研究の応用
2-(1-Phenyl-1H-tetrazole-5-sulfonyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Medicine: Tetrazole derivatives, including this compound, are investigated for their potential therapeutic properties. They are explored as candidates for anti-inflammatory, antimicrobial, and anticancer agents.
作用機序
The mechanism of action of 2-(1-Phenyl-1H-tetrazole-5-sulfonyl)ethan-1-ol involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzyme active sites and receptor binding pockets. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The sulfonyl group enhances the compound’s stability and solubility, contributing to its overall efficacy.
類似化合物との比較
2-(1-Phenyl-1H-tetrazole-5-sulfonyl)ethan-1-ol can be compared with other tetrazole derivatives, such as:
1-Phenyl-1H-tetrazole-5-thiol: This compound has a thiol group instead of a sulfonyl group.
1-Phenyl-1H-tetrazole-5-yl sulfone: This compound has a similar structure but lacks the ethan-1-ol moiety.
5-Substituted 1H-tetrazoles: These compounds have various substituents at the 5-position of the tetrazole ring.
The uniqueness of this compound lies in its combination of a tetrazole ring, a sulfonyl group, and an ethan-1-ol moiety, which imparts distinct chemical and biological properties.
特性
CAS番号 |
519013-66-2 |
|---|---|
分子式 |
C9H10N4O3S |
分子量 |
254.27 g/mol |
IUPAC名 |
2-(1-phenyltetrazol-5-yl)sulfonylethanol |
InChI |
InChI=1S/C9H10N4O3S/c14-6-7-17(15,16)9-10-11-12-13(9)8-4-2-1-3-5-8/h1-5,14H,6-7H2 |
InChIキー |
BUCBKDYYEMDDAG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


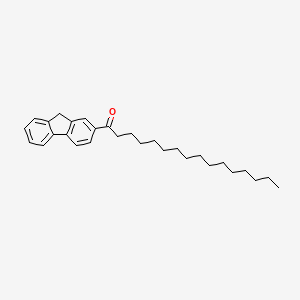

![Trimethyl[(4-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14239568.png)
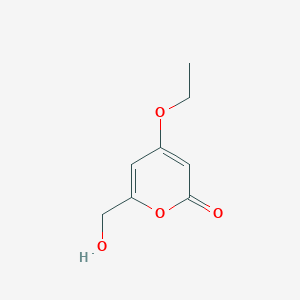

![6-Chloro-N-{5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl}-N-methylpyridine-3-carboxamide](/img/structure/B14239599.png)
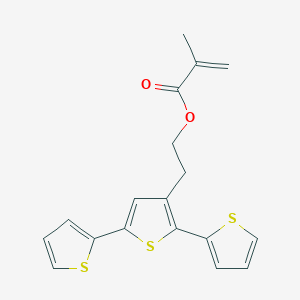
![(2R)-2-[(Propan-2-yl)amino]butan-1-ol](/img/structure/B14239608.png)
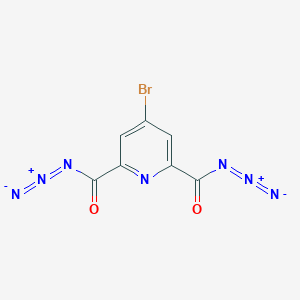
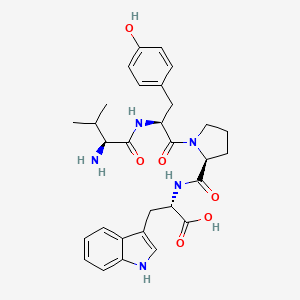
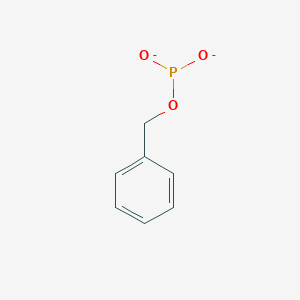
![D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]-](/img/structure/B14239623.png)
![Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B14239630.png)
